(E)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylethenesulfonamide
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Overview
Description
(E)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylethenesulfonamide, commonly known as PTB, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. PTB was first synthesized in the early 2000s and has since been the subject of numerous scientific studies.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of (E)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylethenesulfonamide, also known as (E)-2-phenyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}ethene-1-sulfonamide:
Antimicrobial Activity
This compound has shown significant potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls and disrupt their integrity, leading to cell death. Studies have demonstrated its effectiveness against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria .
Antifungal Properties
In addition to its antibacterial capabilities, this compound has been investigated for its antifungal properties. It has been found to inhibit the growth of several pathogenic fungi, making it a promising candidate for the development of new antifungal medications .
Anticancer Activity
Research has highlighted the compound’s potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells by interfering with specific signaling pathways. This makes it a valuable candidate for further development in cancer therapy .
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This makes it a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antioxidant Activity
Studies have shown that this compound possesses strong antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing and treating diseases associated with oxidative damage, such as cardiovascular diseases and neurodegenerative disorders .
Enzyme Inhibition
The compound has been studied for its ability to inhibit certain enzymes that are crucial in various biological processes. For example, it has been found to inhibit enzymes involved in the biosynthesis of bacterial cell walls, making it a potential antibiotic .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of this compound with various biological targets. These studies help in predicting the compound’s efficacy and optimizing its structure for better activity .
Drug Development
Given its diverse biological activities, this compound is being explored as a lead compound in drug development. Its structure can be modified to enhance its efficacy and reduce potential side effects, making it a versatile candidate for developing new therapeutic agents .
Mechanism of Action
Target of action
Pyrazole and thiazole derivatives are known for their diverse pharmacological effects . They have been found to exhibit potent antimicrobial, antioxidant, and antitumor activities . .
Mode of action
The mode of action of pyrazole and thiazole derivatives generally involves interactions with biological targets that lead to changes in cellular processes
Biochemical pathways
Pyrazole and thiazole derivatives can affect various biochemical pathways depending on their specific targets
Pharmacokinetics
The ADME properties of pyrazole and thiazole derivatives can vary widely depending on their specific structures
Result of action
The molecular and cellular effects of pyrazole and thiazole derivatives can include changes in gene expression, enzyme activity, and cellular signaling
Action environment
Environmental factors can influence the action, efficacy, and stability of pyrazole and thiazole derivatives
properties
IUPAC Name |
(E)-2-phenyl-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S2/c21-24(22,12-8-14-5-2-1-3-6-14)18-10-7-15-13-23-16(19-15)20-11-4-9-17-20/h1-6,8-9,11-13,18H,7,10H2/b12-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAQWQFRWJBGPY-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCC2=CSC(=N2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC2=CSC(=N2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylethenesulfonamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.